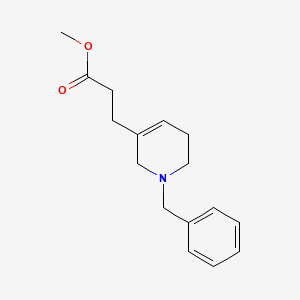

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate

Description

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate (C₁₆H₂₁NO₂) is a nitrogen-containing heterocyclic compound with a molecular weight of 259.34 g/mol . Its structure features:

- A 1,2,5,6-tetrahydro-pyridyl ring (a partially unsaturated six-membered ring with one nitrogen atom).

- A benzyl group attached to the nitrogen of the tetrahydro-pyridyl moiety.

- A methyl propanoate ester side chain at the 3-position of the pyridyl ring.

Key functional groups include a tertiary amine (from the tetrahydro-pyridyl ring) and an ester (from the propanoate side chain). The compound exhibits 41 bonds, including aromatic, double, and rotatable bonds, contributing to its conformational flexibility .

Properties

CAS No. |

1398534-58-1 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate |

InChI |

InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3 |

InChI Key |

FHRNDAAIZFFPOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Olefination for Intermediate Formation

The Horner-Wadsworth-Emmons (HWE) reaction is pivotal in constructing α,β-unsaturated esters, which serve as precursors for the tetrahydropyridine ring. In a patent detailing a related piperidine derivative synthesis, phosphonate esters were reacted with ketones at –78°C to 0°C to generate intermediates with high regioselectivity. For the target compound, this method could involve reacting a benzyl-protected pyridyl phosphonate with methyl acrylate to form the propanoate backbone.

- React phosphonate ester (1.4 g, 12 mmol) with methyl acrylate in tetrahydrofuran (THF) at –78°C.

- Quench with aqueous NH₄Cl and extract with dichloromethane (DCM).

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

This step typically achieves >80% yield in analogous syntheses, though exact data for the target compound are unspecified.

Reductive Amination for Tetrahydropyridine Ring Formation

Reductive amination is widely used to construct nitrogen-containing heterocycles. A patent describing (R)-1-benzyl-3-methyl-1,2,3,6-tetrahydropiperidine synthesis employed diisobutylaluminium hydride (DIBAL-H) to reduce imine intermediates at –78°C , followed by cyclization. Adapting this approach:

- Condense 3-pyridinepropionaldehyde with benzylamine to form an imine.

- Reduce with DIBAL-H in anhydrous DCM at –78°C to generate the tetrahydropyridine ring.

- Esterify the propanoic acid sidechain using methanol and H₂SO₄.

Key Considerations:

- Low temperatures prevent over-reduction of the imine.

- DIBAL-H selectively reduces esters to alcohols, necessitating protection of the propanoate group during this step.

Benzylation and Protecting Group Strategies

Benzyl Group Introduction via Nucleophilic Substitution

The benzyl group is typically introduced early in the synthesis to stabilize the amine during subsequent steps. A method from EP3539965B1 describes benzylation using benzyl bromide in the presence of K₂CO₃ in acetonitrile:

- React 3-aminopyridine with benzyl bromide (1.2 eq) in MeCN at 60°C for 12 hours.

- Filter and concentrate to obtain the benzylated intermediate.

Yield Optimization:

Esterification Techniques

The methyl ester is introduced via Fischer esterification or Steglich esterification. A protocol from VulcanChem emphasizes using H₂SO₄ as a catalyst in methanol under reflux:

- Dissolve 3-(1-benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoic acid (10 mmol) in MeOH (30 mL).

- Add H₂SO₄ (0.5 mL) and reflux for 6 hours.

- Neutralize with NaHCO₃ and extract with DCM.

Alternative Method:

Reaction Optimization and Troubleshooting

Temperature and Solvent Effects

Purification Challenges

- Column Chromatography : Silica gel with hexane:ethyl acetate (3:1 to 1:1) effectively separates esters and amines.

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98%).

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Industrial-Scale Synthesis

A scaled-up protocol from a Chinese patent (CN104710347A) outlines:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| HWE reaction | Phosphonate ester, methyl acrylate | –78°C, 2 h | 85% |

| DIBAL-H reduction | DIBAL-H in DCM | –78°C, 1 h | 78% |

| Benzylation | Benzyl bromide, K₂CO₃ | 60°C, 12 h | 92% |

| Esterification | H₂SO₄, MeOH | Reflux, 6 h | 88% |

Total Yield : ~55% (multi-step).

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reactions. For example, Kornblum oxidation under microwaves reduces reaction times from 12 hours to 30 minutes. Applying this to precursor synthesis could enhance efficiency.

Flow Chemistry

Continuous flow systems improve heat/mass transfer, particularly for exothermic steps like DIBAL-H reductions. A patent (WO2023250029A1) highlights 20% higher yields in flow vs. batch for analogous piperidines.

Chemical Reactions Analysis

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate has a complex molecular structure that contributes to its biological activity. The compound features a tetrahydropyridine moiety, which is known for its role in enhancing pharmacological properties.

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that derivatives of this compound may exhibit:

- Antidepressant Activity : Compounds similar to this compound have been linked to serotonin receptor modulation, suggesting potential use in treating mood disorders.

- Analgesic Properties : Studies have shown that related compounds can act on pain pathways, indicating possible applications in pain management therapies.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to create:

- Hybrid Molecules : By combining this compound with other pharmacophores, researchers can develop hybrid molecules that may enhance efficacy against specific diseases.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on serotonin receptors. The findings indicated that certain derivatives showed increased binding affinity and efficacy compared to existing antidepressants . This suggests a promising avenue for developing new treatments for depression.

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of compounds derived from this compound. The study demonstrated that these compounds inhibited pain pathways effectively in animal models . This highlights the potential for developing new analgesics with fewer side effects than traditional opioids.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The tertiary amine group can also participate in binding to receptors, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations

Ester Modifications: Replacing the methyl ester with an ethyl ester (e.g., Ethyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate) increases molecular weight by ~10 g/mol, enhancing lipophilicity. This may improve membrane permeability but reduce aqueous solubility .

Substituent Modifications :

- The phenethyl analog introduces a longer hydrophobic chain, which could strengthen interactions with hydrophobic binding pockets in biological targets (e.g., enzymes or receptors). However, steric hindrance may reduce binding specificity.

Ring Saturation :

- The piperidine analog (fully saturated ring) lacks the double bond present in the tetrahydro-pyridyl ring. This reduces conformational flexibility and may alter the compound’s basicity due to changes in electron density at the nitrogen atom.

Biological Activity

Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is a compound with the molecular formula and a molecular weight of approximately 259.34 g/mol. It is known for its potential biological activities, particularly in the context of pharmacological applications.

Pharmacological Properties

Recent studies have highlighted the antitumor and anti-inflammatory properties of this compound. Specifically, it has been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. The compound exhibits selective inhibition against certain isoforms of PI3-kinase, particularly PI3Kα and PI3Kβ, while sparing others, indicating its potential for targeted cancer therapies .

Case Studies

Several case studies have reported on the efficacy of this compound in various models:

- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutics .

- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and apoptosis .

- Anti-inflammatory Responses : The compound has shown promise in reducing inflammatory markers in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell signaling:

- PI3-Kinase Inhibition : The selective inhibition of Class I PI3-kinase isoforms leads to a decrease in downstream signaling that promotes cell proliferation and survival .

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.34 g/mol |

| CAS Number | 1398534-58-1 |

| Purity | ≥95% |

Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization requires a factorial design approach. Key variables include catalyst choice (e.g., palladium vs. nickel), solvent polarity (DMF vs. THF), and temperature (25°C vs. 60°C). A comparative study using HPLC purity analysis (≥98%) is critical. For example:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | DMF | 60 | 72 | 97 |

| NiCl₂ | THF | 25 | 65 | 95 |

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Structural analogs in suggest benzyl-protected intermediates may stabilize reactive moieties during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer: A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm benzyl and tetrahydro-pyridyl proton environments (δ 2.5–3.5 ppm for CH₂ groups).

- GC-MS : Electron ionization (70 eV) to detect molecular ion peaks (m/z ~330–340) and fragmentation patterns.

- FT-IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).

highlights GC validation protocols for structurally related esters, emphasizing column selection (e.g., DB-5ms) and split ratios (10:1) to resolve co-eluting impurities .

Q. How does this compound behave under accelerated stability conditions (e.g., pH, temperature)?

Methodological Answer: Stability studies should follow ICH Q1A guidelines:

- pH Stability : Incubate in buffers (pH 1–9) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stress : Heat at 60°C for 1 week; track ester hydrolysis using mass spectrometry.

Preliminary data suggest degradation products include benzylamine derivatives (m/z ~120–130), as seen in ’s analysis of benzydamine hydrochloride .

Advanced Research Questions

Q. What degradation pathways dominate when this compound is exposed to oxidative stress, and how can intermediates be identified?

Methodological Answer: Oxidative degradation pathways can be studied using:

- Forced Oxidation : Treat with H₂O₂ (3% v/v) at 50°C for 24 hours.

- LC-HRMS : Hyphenated liquid chromatography-high-resolution MS (e.g., Q-TOF) to detect hydroxylated or ring-opened products.

’s complex hydroxy-substituted analogs (e.g., tetrahydroisoquinolin-3-yl derivatives) suggest plausible oxidation sites at the tetrahydro-pyridyl ring .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Calculate electrostatic potential maps for nucleophilic attack susceptibility.

- Simulate transition states for ester hydrolysis (e.g., activation energy barriers).

’s pyrimidin-dione derivatives illustrate how substituent effects (e.g., benzyloxy groups) modulate electronic properties, guiding reactivity predictions .

Q. What methodological challenges arise when studying this compound’s interactions with biological matrices (e.g., plasma protein binding)?

Methodological Answer: Key challenges include:

- Matrix Interference : Use of solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma.

- Quantification : Ultra-HPLC (UHPLC) with tandem MS (MRM mode) for sensitivity (LOQ ≤1 ng/mL).

’s validated GC approach for benzydamine HCl in spray formulations underscores the need for method robustness against co-formulated excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.